ethyl {3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetate
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Overview
Description
ETHYL 2-{3-[2-(4-FLUOROPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a fluorophenoxy group, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3-[2-(4-FLUOROPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-fluorophenol with ethyl bromoacetate to form ethyl 2-(4-fluorophenoxy)acetate. This intermediate is then reacted with 2-(2-aminoethyl)benzimidazole under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{3-[2-(4-FLUOROPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
ETHYL 2-{3-[2-(4-FLUOROPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{3-[2-(4-FLUOROPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with biological membranes, while the benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This dual interaction can lead to various biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2,2-DIFLUORO-2-(4-FLUOROPHENOXY)ACETATE: This compound shares the fluorophenoxy group but differs in the presence of difluoro groups.
4-FLUOROPHENOXYACETIC ACID: Another similar compound with a simpler structure, lacking the benzimidazole moiety.
Uniqueness
ETHYL 2-{3-[2-(4-FLUOROPHENOXY)ETHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}ACETATE is unique due to its combination of a fluorophenoxy group and a benzimidazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H20FN3O3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 2-[3-[2-(4-fluorophenoxy)ethyl]-2-iminobenzimidazol-1-yl]acetate |
InChI |
InChI=1S/C19H20FN3O3/c1-2-25-18(24)13-23-17-6-4-3-5-16(17)22(19(23)21)11-12-26-15-9-7-14(20)8-10-15/h3-10,21H,2,11-13H2,1H3 |
InChI Key |
WUECHLAAKWYOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N(C1=N)CCOC3=CC=C(C=C3)F |
Origin of Product |
United States |
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